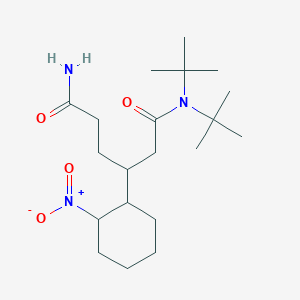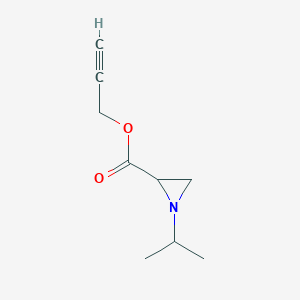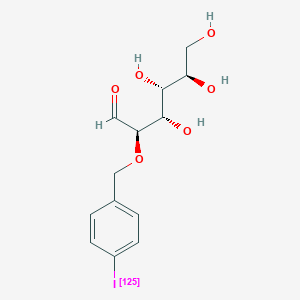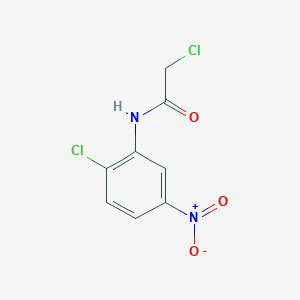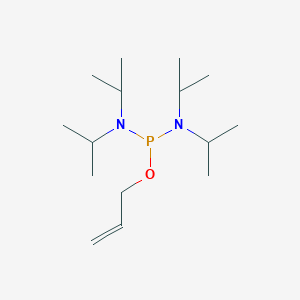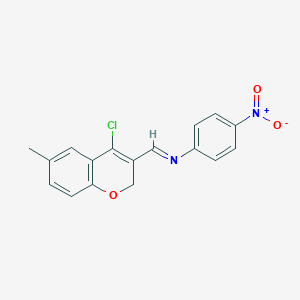
4-Chloro-6-methyl-3-(N-(4-nitrophenyl)iminomethyl)(2H)benzopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-methyl-3-(N-(4-nitrophenyl)iminomethyl)(2H)benzopyran, also known as Nitrobenzopyran, is a synthetic compound that belongs to the class of benzopyran derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Applications De Recherche Scientifique
4-Chloro-6-methyl-3-(N-(4-nitrophenyl)iminomethyl)(2H)benzopyranran has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. 4-Chloro-6-methyl-3-(N-(4-nitrophenyl)iminomethyl)(2H)benzopyranran has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes. Its unique chemical structure makes it a promising candidate for the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-methyl-3-(N-(4-nitrophenyl)iminomethyl)(2H)benzopyranran is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 4-Chloro-6-methyl-3-(N-(4-nitrophenyl)iminomethyl)(2H)benzopyranran has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Effets Biochimiques Et Physiologiques
4-Chloro-6-methyl-3-(N-(4-nitrophenyl)iminomethyl)(2H)benzopyranran has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various cell types, including macrophages and endothelial cells. 4-Chloro-6-methyl-3-(N-(4-nitrophenyl)iminomethyl)(2H)benzopyranran has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-Chloro-6-methyl-3-(N-(4-nitrophenyl)iminomethyl)(2H)benzopyranran has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity and yield. It has also been shown to have a wide range of biological activities, making it a versatile tool for studying various biological processes. However, 4-Chloro-6-methyl-3-(N-(4-nitrophenyl)iminomethyl)(2H)benzopyranran has some limitations for use in lab experiments. It can be toxic at high concentrations, and its mechanism of action is not fully understood. Further research is needed to fully elucidate its biological effects and potential therapeutic applications.
Orientations Futures
There are several future directions for the research and development of 4-Chloro-6-methyl-3-(N-(4-nitrophenyl)iminomethyl)(2H)benzopyranran. One potential direction is the development of new drugs and therapeutic agents based on its unique chemical structure and biological activities. Another direction is the optimization of the synthesis method to improve the yield and purity of the product. Additionally, further research is needed to fully elucidate the mechanism of action of 4-Chloro-6-methyl-3-(N-(4-nitrophenyl)iminomethyl)(2H)benzopyranran and its potential applications in various fields of scientific research.
Méthodes De Synthèse
4-Chloro-6-methyl-3-(N-(4-nitrophenyl)iminomethyl)(2H)benzopyranran can be synthesized through a multistep process, starting with the reaction of 4-chloro-2-methylphenol with ethyl acetoacetate in the presence of sodium ethoxide to form 4-chloro-6-methyl-2-oxocyclohexa-2,5-dien-1-ylidene ethyl acetate. This intermediate is then reacted with 4-nitrobenzaldehyde in the presence of piperidine to form the final product, 4-Chloro-6-methyl-3-(N-(4-nitrophenyl)iminomethyl)(2H)benzopyranran. The synthesis method has been optimized to achieve a high yield and purity of the product.
Propriétés
Numéro CAS |
110361-35-8 |
|---|---|
Nom du produit |
4-Chloro-6-methyl-3-(N-(4-nitrophenyl)iminomethyl)(2H)benzopyran |
Formule moléculaire |
C17H13ClN2O3 |
Poids moléculaire |
328.7 g/mol |
Nom IUPAC |
1-(4-chloro-6-methyl-2H-chromen-3-yl)-N-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C17H13ClN2O3/c1-11-2-7-16-15(8-11)17(18)12(10-23-16)9-19-13-3-5-14(6-4-13)20(21)22/h2-9H,10H2,1H3 |
Clé InChI |
DGAXVXVPSZZJBE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OCC(=C2Cl)C=NC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
CC1=CC2=C(C=C1)OCC(=C2Cl)C=NC3=CC=C(C=C3)[N+](=O)[O-] |
Synonymes |
4-Chloro-6-methyl-3-(N-(4-nitrophenyl)iminomethyl)(2H)benzopyran |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



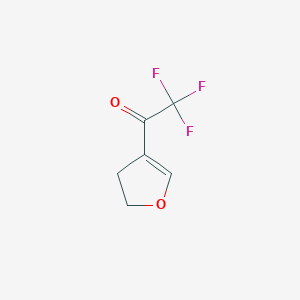
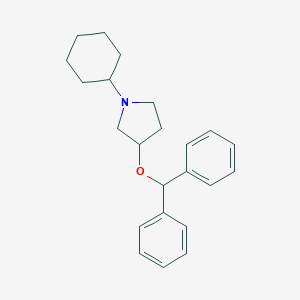
![(2s,5r)-7-Oxo-1-azabicyclo[3.2.0]hept-3-ene-2-carboxylic acid](/img/structure/B10650.png)
![4,5,8-Trimethyloctahydro-2H-pyrazino[2,3-B][1,4]oxazine](/img/structure/B10651.png)
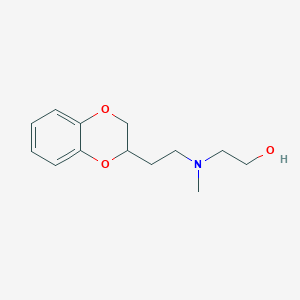
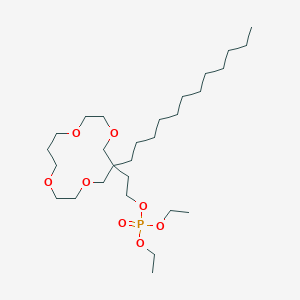
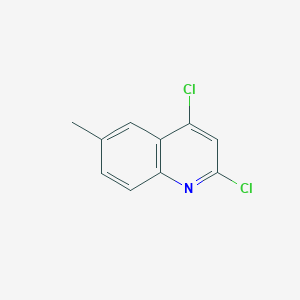
![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B10659.png)

